Differential Sensitivity in MTAP-Deficient vs. MTAP-Proficient T-ALL Cells
L-Alanosine demonstrates a statistically significant 4-fold greater potency in MTAP-deficient primary T-ALL cells compared to MTAP-proficient counterparts. As measured by [³H]thymidine incorporation, the mean IC₅₀ for MTAP⁻ primary T-ALL cells was 4.8 ± 5.3 µM (range 0.3–11.3 µM, n=7), while MTAP⁺ primary T-ALL cells exhibited a mean IC₅₀ of 19 ± 18 µM (range 1.7–67 µM, n=12) with an additional 40% (8 of 20) showing IC₅₀ >80 µM [1]. This selectivity is further underscored by the observation that normal lymphocytes and MTAP⁺ cells were rescued from L-Alanosine toxicity by the MTAP substrate 5'-deoxyadenosine, whereas MTAP⁻ cells were not [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Mean IC₅₀ = 4.8 ± 5.3 µM (n=7) |
| Comparator Or Baseline | MTAP⁺ primary T-ALL cells: Mean IC₅₀ = 19 ± 18 µM (n=12); 8/20 with IC₅₀ >80 µM |
| Quantified Difference | 4-fold lower mean IC₅₀ in MTAP⁻ cells; P = 0.02 |
| Conditions | Primary T-ALL patient samples; [³H]thymidine incorporation assay |
Why This Matters
Quantifies the biomarker-stratified potency differential essential for designing MTAP-selective experiments and interpreting translational relevance.
- [1] Batova A, et al. Use of alanosine as a methylthioadenosine phosphorylase-selective therapy for T-cell acute lymphoblastic leukemia in vitro. Cancer Res. 1999 Apr 1;59(7):1492-7. View Source
